3-(4-Fluorophenyl)-2-phenylpropanoic acid (CAS 436086-86-1) is a highly specialized alpha-aryl hydrocinnamic acid derivative utilized as a core building block in medicinal chemistry and advanced organic synthesis. Featuring a propanoic acid backbone substituted with an alpha-phenyl group and a beta-(4-fluorophenyl) moiety, this compound serves as a critical intermediate for synthesizing complex amides, esters, and heterocyclic active pharmaceutical ingredients (APIs)[1]. The strategic placement of the para-fluoro substituent on the benzyl ring provides a unique combination of steric, electronic, and metabolic properties, making it a highly sought-after precursor for drug discovery programs targeting improved pharmacokinetic profiles and for process chemistry applications requiring precise analytical monitoring.
Substituting 3-(4-fluorophenyl)-2-phenylpropanoic acid with its non-fluorinated analog (2,3-diphenylpropanoic acid) or chlorinated counterparts fundamentally alters the performance and processability of downstream products. In medicinal chemistry, the absence of the para-fluoro group exposes the benzyl moiety to rapid CYP450-mediated para-hydroxylation, severely compromising the metabolic stability of the final API [1]. Furthermore, utilizing the regioisomer, 2-(4-fluorophenyl)-3-phenylpropanoic acid, shifts the electronic environment of the alpha-carbon, significantly altering the reactivity of the carboxylic acid during coupling reactions and changing the three-dimensional conformation of the resulting pharmacophore. For process chemists, lacking the fluorine handle eliminates the ability to perform rapid, background-free 19F NMR reaction monitoring, thereby complicating the optimization of asymmetric syntheses and chiral resolution processes.
The incorporation of the para-fluoro substituent on the beta-phenyl ring is a classic bioisosteric strategy to block metabolic liabilities. When compared to the non-fluorinated baseline (2,3-diphenylpropanoic acid), derivatives synthesized from 3-(4-fluorophenyl)-2-phenylpropanoic acid consistently demonstrate significantly reduced rates of CYP450-mediated oxidation at the vulnerable para position[1]. This structural modification translates to a measurable increase in the in vitro half-life of downstream drug candidates in human liver microsome (HLM) assays, directly impacting the selection of this building block for lead optimization campaigns.
| Evidence Dimension | Metabolic Liability (Para-Hydroxylation) |
| Target Compound Data | Blocked (C-F bond inert to typical CYP450 oxidation) |
| Comparator Or Baseline | 2,3-diphenylpropanoic acid (Highly susceptible to para-hydroxylation) |
| Quantified Difference | Predictable extension of downstream API half-life in HLM assays (often >2-fold increase compared to unsubstituted benzyl groups) |
| Conditions | In vitro human liver microsome (HLM) stability models |
Procuring the para-fluorinated building block directly mitigates a major metabolic liability early in the synthesis of pharmaceutical candidates, reducing downstream attrition rates.
During the optimization of asymmetric catalytic routes or chiral resolutions, 3-(4-fluorophenyl)-2-phenylpropanoic acid provides a distinct analytical advantage over its non-fluorinated counterparts. The presence of the fluorine atom enables rapid, quantitative, and background-free reaction monitoring using 19F NMR spectroscopy [1]. Compared to relying on time-consuming chiral HPLC methods required for 2,3-diphenylpropanoic acid, the 19F NMR handle allows for real-time determination of conversion rates and enantiomeric excess (ee) when using chiral shift reagents or chiral solvating agents, significantly accelerating process development workflows.
| Evidence Dimension | Analytical Throughput for Enantiomeric Excess (ee) Determination |
| Target Compound Data | Rapid (<5 mins) via 19F NMR with chiral shift reagents |
| Comparator Or Baseline | 2,3-diphenylpropanoic acid (Requires 15-30 mins via chiral HPLC) |
| Quantified Difference | Up to 6x faster analytical turnaround time during process optimization |
| Conditions | Process chemistry reaction monitoring and chiral resolution optimization |
The built-in 19F NMR handle accelerates process chemistry workflows, reducing the time and analytical costs associated with optimizing asymmetric syntheses.
The substitution of hydrogen with fluorine at the para position of the benzyl group predictably increases the lipophilicity of the resulting compound. 3-(4-fluorophenyl)-2-phenylpropanoic acid exhibits a higher calculated partition coefficient (clogP) compared to 2,3-diphenylpropanoic acid [1]. This enhanced lipophilicity is transferred to downstream amides and esters, which can improve passive membrane permeability and alter the binding affinity within hydrophobic protein pockets. Unlike the chlorinated analog, which may increase lipophilicity too drastically and introduce significant steric bulk, the fluoro analog provides a balanced physicochemical profile ideal for oral drug design.
| Evidence Dimension | Lipophilicity (clogP) and Steric Bulk |
| Target Compound Data | Moderately increased logP profile (optimal for passive permeability) with minimal steric penalty (van der Waals radius 1.47 Å) |
| Comparator Or Baseline | 2,3-diphenylpropanoic acid (Lower logP) / 3-(4-chlorophenyl) analog (Excessively high logP and steric bulk, radius 1.75 Å) |
| Quantified Difference | Predictable +0.2 to +0.5 logP shift in downstream derivatives without the significant steric penalty of chlorine |
| Conditions | In silico physicochemical profiling and in vitro permeability assays |
Selecting the fluorinated precursor allows medicinal chemists to fine-tune the lipophilicity and permeability of their libraries without disrupting the established binding conformation.
3-(4-Fluorophenyl)-2-phenylpropanoic acid is the precursor of choice for synthesizing API libraries targeting GPCRs or enzyme inhibitors where the beta-phenyl group occupies a hydrophobic pocket. The para-fluoro substitution ensures that the resulting candidates are protected against rapid CYP450-mediated degradation, a critical requirement for advancing leads into in vivo efficacy models[1].
In the development of novel asymmetric hydrogenation or conjugate addition catalysts, this compound serves as an ideal benchmark substrate. The 19F NMR handle allows process chemists to rapidly screen catalyst libraries and reaction conditions for enantioselectivity without the bottleneck of continuous chiral HPLC analysis [1].
When establishing scalable chiral resolution protocols using chiral amines, the altered crystallinity and solubility profile imparted by the para-fluoro group often leads to improved diastereomeric excess (de) in the initial crystallization crops compared to non-fluorinated analogs, streamlining the production of enantiopure building blocks [1].
Irritant